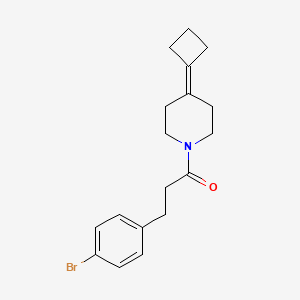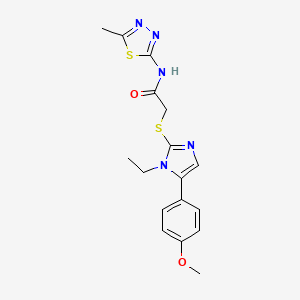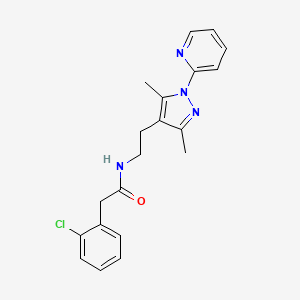
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4-Bromocinnamyl fentanyl or 4-BCF, and it is a potent opioid analgesic. The chemical structure of 4-BCF is similar to other fentanyl analogs, which have been associated with a high risk of abuse and overdose. However, 4-BCF has unique properties that make it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of 4-BCF is similar to other fentanyl analogs, which bind to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria. However, 4-BCF has a unique chemical structure that may affect its binding affinity and duration of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BCF are similar to other fentanyl analogs, which include analgesia, sedation, respiratory depression, and euphoria. However, the potency and duration of action of 4-BCF may differ from other fentanyl analogs, which could have implications for its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-BCF in lab experiments include its high potency and unique chemical structure, which could provide insights into the pharmacology of opioid analgesics. However, the limitations of using 4-BCF include its potential for abuse and overdose, which could pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for research on 4-BCF, including:
1. Investigating the binding affinity and selectivity of 4-BCF for different opioid receptors.
2. Examining the pharmacokinetics and metabolism of 4-BCF in humans and animals.
3. Assessing the potential for abuse and dependence of 4-BCF in preclinical and clinical studies.
4. Developing novel analogs of 4-BCF with improved pharmacological properties.
5. Exploring the use of 4-BCF in combination with other analgesics for pain management.
In conclusion, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one or 4-BCF is a chemical compound that has unique properties that make it an attractive candidate for scientific research. Its high potency and unique chemical structure provide insights into the pharmacology of opioid analgesics, and its potential for abuse and overdose poses a risk to researchers. Future research on 4-BCF could lead to the development of novel analgesics with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-BCF involves several steps, including the reaction of piperidine with cyclobutylideneacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromobenzaldehyde to form 4-BCF. The synthesis of 4-BCF is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-BCF has been used in several scientific studies to investigate its pharmacological properties. One study found that 4-BCF has a higher affinity for the mu-opioid receptor than fentanyl, which is a potent opioid analgesic. Another study found that 4-BCF has a longer duration of action than fentanyl, which could make it a useful tool for pain management.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWMMIZOCDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)




![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

